molecular formula C8H9ClN2O3 B2782059 6-Chloro-2-isopropoxy-3-nitropyridine CAS No. 186413-77-4

6-Chloro-2-isopropoxy-3-nitropyridine

Cat. No. B2782059
M. Wt: 216.62
InChI Key: DKFKAZUTHFILIQ-UHFFFAOYSA-N
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Patent
US09115140B2

Procedure details

1.63 g of 6-chloro-3-nitropyridin-2-ol, 66 ml of heptane, 3.175 g of 2-iodopropane and 3.09 g of silver carbonate are introduced. The reaction medium is microwave-heated at 130° C. for 10 minutes and is then evaporated to dryness, bound to silica and purified by flash chromatography on silica gel (40-63 μm), elution being carried out with a mixture of heptane and ethyl acetate (90/10). 1.79 g of 6-chloro-3-nitro-2-(propan-2-yloxy)pyridine are obtained in the form of a beige solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
3.175 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
catalyst
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([OH:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.I[CH:13]([CH3:15])[CH3:14]>C(=O)([O-])[O-].[Ag+2].CCCCCCC>[Cl:1][C:2]1[N:7]=[C:6]([O:8][CH:13]([CH3:15])[CH3:14])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)O)[N+](=O)[O-]
Name
Quantity
3.175 g
Type
reactant
Smiles
IC(C)C
Name
Quantity
3.09 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]
Name
Quantity
66 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (40-63 μm), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of heptane and ethyl acetate (90/10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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